molecular formula C18H17Cl2N5O B13846943 4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine

4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine

Cat. No.: B13846943
M. Wt: 390.3 g/mol
InChI Key: BZRUCFCAJCEGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings

Preparation Methods

The synthesis of 4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is reacted with 1-piperidinecarboxaldehyde to yield the desired compound. The reaction conditions often involve the use of solvents like pyridine and catalysts such as ceric ammonium nitrate (CAN) to facilitate the cyclization process .

Chemical Reactions Analysis

4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.

    Reduction: The nitro groups in the precursor compounds can be reduced to amines using reagents like zinc or tin in dilute mineral acid.

    Substitution: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of protein kinases, making it a candidate for cancer research.

    Medicine: Its structural similarity to nucleotides suggests potential antiviral and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells . The specific pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell division .

Comparison with Similar Compounds

4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine can be compared with other pyrimidopyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrimido[4,5-d]pyrimidine: Exhibits various biological activities, including antiproliferative and anti-inflammatory effects.

    Pyrimido[1,2-a]benzimidazole: Studied for its pharmacological potential in treating viral infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17Cl2N5O

Molecular Weight

390.3 g/mol

IUPAC Name

2,6-dichloro-4-phenylmethoxy-8-piperidin-1-ylpyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C18H17Cl2N5O/c19-17-22-14-13(15(23-17)25-9-5-2-6-10-25)21-18(20)24-16(14)26-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

BZRUCFCAJCEGNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3OCC4=CC=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.